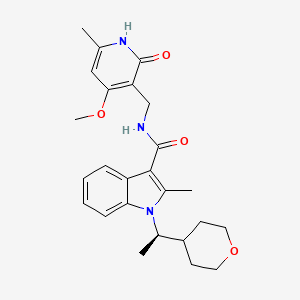
CPI-360
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CPI-360 ist ein niedermolekularer Inhibitor des Enhancer of Zeste Homolog 2 (EZH2), einem Histonmethyltransferase-Enzym. Diese Verbindung hat aufgrund ihrer Fähigkeit, EZH2 zu hemmen, ein erhebliches Potenzial im Bereich der Onkologie gezeigt. EZH2 spielt eine entscheidende Rolle bei der Regulation der Genexpression durch Histonmodifikation .
Wissenschaftliche Forschungsanwendungen
CPI-360 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: this compound wird als chemische Sonde verwendet, um die Funktion von EZH2 und seine Rolle bei der Genregulation zu untersuchen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Aktivität von EZH2 kompetitiv hemmt, einer Histonmethyltransferase, die die Methylierung von Histon H3 an Lysin 27 (H3K27) katalysiert. Diese Methylierung ist mit der Gen-Stilllegung verbunden. Durch die Hemmung von EZH2 reduziert this compound die Spiegel der H3K27-Trimethylierung (H3K27me3), was zur Reaktivierung stillgelegter Gene und zur Induktion der Apoptose in Krebszellen führt . Zu den beteiligten molekularen Zielstrukturen und Pfaden gehören der Polycomb-Repressivkomplex 2 (PRC2) und verschiedene nachgeschaltete Signalwege, die die Zellproliferation und das Überleben regulieren .
Wirkmechanismus
Target of Action
CPI-360, also known as ®-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(tetrahydro-2H-pyran-4-yl)ethyl)-1H-indole-3-carboxamide, is a potent and selective inhibitor of the enzyme EZH2 . EZH2, or Enhancer of Zeste Homolog 2, is a histone-lysine N-methyltransferase enzyme , which plays a crucial role in gene regulation.
Mode of Action
This compound acts as a SAM (S-adenosyl methionine) competitive inhibitor . It binds to the EZH2 enzyme, inhibiting its activity and preventing it from adding methyl groups to histone proteins . This inhibition is selective for EZH2 over EZH1 and several other methyltransferases .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histone methylation pathway . By inhibiting EZH2, this compound reduces the levels of H3K27me3 and H3K27me2, two forms of histone methylation . This alteration in histone methylation can lead to changes in gene expression, affecting various cellular processes.
Result of Action
This compound’s inhibition of EZH2 leads to a decrease in global levels of H3K27me3 and H3K27me2 . This can trigger cell cycle arrest and ultimately result in apoptosis in certain cell types . For instance, in KARPAS-422 cells, a type of non-Hodgkin’s lymphoma cell line, this compound has been shown to reduce cell viability .
Biochemische Analyse
Biochemical Properties
CPI-360 has been found to interact with the enzyme EZH2, a histone-lysine N-methyltransferase . It acts as a SAM-competitive inhibitor of EZH2 . The IC50 values for wild-type EZH2 and Y641N mutant EZH2 are 0.5 nM and 2.5 nM, respectively .
Cellular Effects
In KARPAS-422 cells, this compound potently reduces global H3K27me3 and H3K27me2 levels, with EC50 values of 56 nM and 65 nM, respectively . It also causes time-dependent transcriptional changes and affects the viability of Y641N mutant EZH2-containing KARPAS-422 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzyme EZH2 . This inhibition leads to a reduction in the methylation of histone H3 at lysine 27 (H3K27), a mark associated with gene repression .
Temporal Effects in Laboratory Settings
This compound has been observed to cause time-dependent transcriptional changes in KARPAS-422 cells . Over time, it gradually arrests these cells in the G1 cell cycle stage, followed by the induction of apoptosis .
Dosage Effects in Animal Models
In mice bearing KARPAS-422 xenografts, this compound (200 mg/kg, s.c.) reduces tumor growth by 44% . This suggests that the effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
Given its role as an EZH2 inhibitor, it likely impacts pathways related to histone methylation .
Transport and Distribution
Given its molecular mechanism of action, it is likely that it is transported to the nucleus where EZH2 is located .
Subcellular Localization
Given that this compound targets EZH2, a nuclear enzyme, it is likely that this compound localizes to the nucleus
Vorbereitungsmethoden
Der synthetische Weg umfasst typischerweise die Verwendung von palladiumkatalysierten Kreuzkupplungsreaktionen, wie Suzuki- oder Buchwald-Hartwig-Aminierung, um Kohlenstoff-Kohlenstoff- und Kohlenstoff-Stickstoff-Bindungen zu bilden . Die Reaktionsbedingungen beinhalten häufig die Verwendung von organischen Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) und Basen wie Kaliumcarbonat (K2CO3) oder Natriumhydrid (NaH) . Industrielle Produktionsmethoden für CPI-360 sind nicht weit verbreitet, aber sie folgen wahrscheinlich ähnlichen synthetischen Wegen mit Optimierungen für die großtechnische Produktion.
Analyse Chemischer Reaktionen
CPI-360 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid (H2O2), Reduktionsmittel wie Natriumborhydrid (NaBH4) und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
CPI-360 ist einzigartig in seiner hohen Selektivität und Potenz als EZH2-Inhibitor. Zu ähnlichen Verbindungen gehören:
EPZ-6438 (Tazemetostat): Ein selektiver EZH2-Inhibitor, der in klinischen Studien für verschiedene Krebsarten eingesetzt wird.
UNC1999: Ein dualer Inhibitor von EZH2 und EZH1, der eine breitere Hemmung von Histonmethyltransferasen bietet. This compound zeichnet sich durch seine hohe Selektivität für EZH2 gegenüber anderen Methyltransferasen und seine potente Antitumoraktivität in präklinischen Modellen aus.
Eigenschaften
IUPAC Name |
N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-15-13-22(31-4)20(24(29)27-15)14-26-25(30)23-17(3)28(21-8-6-5-7-19(21)23)16(2)18-9-11-32-12-10-18/h5-8,13,16,18H,9-12,14H2,1-4H3,(H,26,30)(H,27,29)/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPSFENQCNMITC-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCOCC4)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCOCC4)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of CPI-360 in the context of multiple myeloma?
A1: this compound (N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide) is a potent and selective inhibitor of the histone lysine methyltransferase EZH2. [] In multiple myeloma, EZH2 is often dysregulated, leading to increased methylation of lysine 27 on histone 3 (H3K27). This epigenetic modification is associated with transcriptional repression and plays a role in tumor development and progression. By inhibiting EZH2, this compound blocks H3K27 methylation, leading to the reactivation of silenced tumor suppressor genes and induction of apoptosis in myeloma cells. []
Q2: The research paper mentions that this compound exhibits synergistic effects with standard-of-care agents. Can you elaborate on this finding?
A2: Preclinical studies have demonstrated that this compound enhances the anti-myeloma activity of several standard-of-care agents, including proteasome inhibitors and immunomodulatory drugs. [] This synergistic effect has been observed both in vitro using myeloma cell lines and in vivo using xenograft mouse models. [] The exact mechanisms underlying these synergistic interactions are still under investigation but may involve modulation of multiple signaling pathways involved in myeloma cell survival and proliferation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B606714.png)
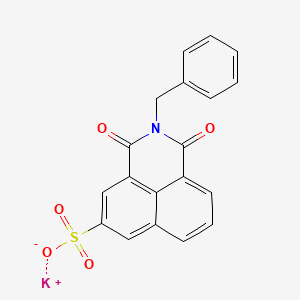

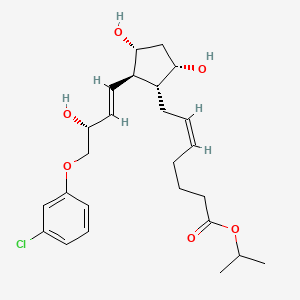
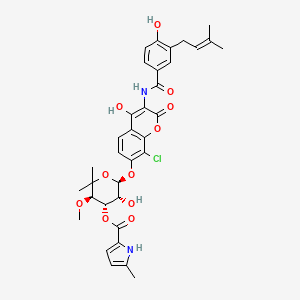
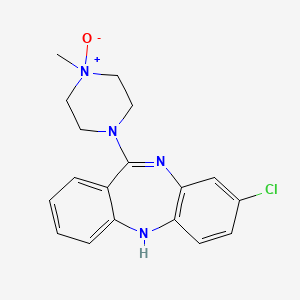
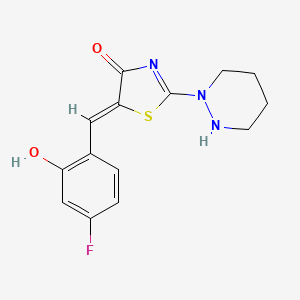
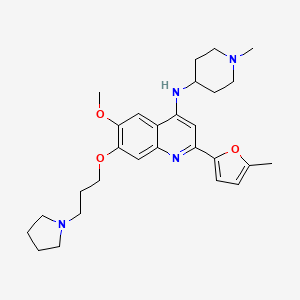
![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)

